3-(4-Ethylphenyl)-3-methylbutanoic acid
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Overview
Description
3-(4-Ethylphenyl)-3-methylbutanoic acid is an organic compound characterized by a butanoic acid backbone with a 4-ethylphenyl and a methyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-3-methylbutanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where 4-ethylbenzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the butanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation and carboxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(4-Ethylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-(4-Ethylphenyl)propanoic acid
- 4-Ethylphenylboronic acid
- 4-(4-Ethylphenyl)-4-oxo-butyric acid
Comparison: 3-(4-Ethylphenyl)-3-methylbutanoic acid is unique due to the presence of both an ethyl group and a methyl group on the butanoic acid backbone. This structural feature distinguishes it from similar compounds and may contribute to its specific chemical and biological properties.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-4-10-5-7-11(8-6-10)13(2,3)9-12(14)15/h5-8H,4,9H2,1-3H3,(H,14,15) |
InChI Key |
OVYPONOTFCWRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)CC(=O)O |
Origin of Product |
United States |
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